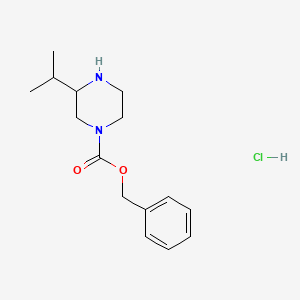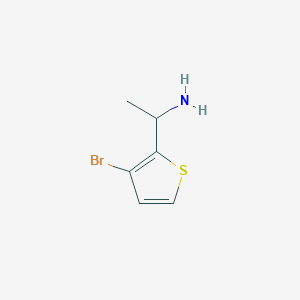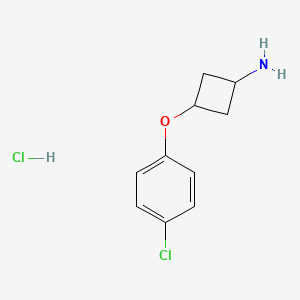![molecular formula C23H20ClN3O3S2 B12276497 Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276497.png)
Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thieno[2,3-B]pyridine core with a thiophene ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions. The process often starts with the preparation of the thieno[2,3-B]pyridine core, followed by the introduction of the amino and chlorophenyl groups. The final steps involve the formation of the thiophene ring and the esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring system and exhibit various pharmacological properties.
Pyridine Derivatives: Compounds with pyridine rings, such as certain anticancer agents, also show significant biological activity.
Uniqueness
Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thieno[2,3-B]pyridine core with a thiophene ring, which is not commonly found in other compounds
Properties
Molecular Formula |
C23H20ClN3O3S2 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
ethyl 2-[[3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-4-30-23(29)17-11(2)12(3)31-22(17)27-20(28)19-18(25)15-9-10-16(26-21(15)32-19)13-5-7-14(24)8-6-13/h5-10H,4,25H2,1-3H3,(H,27,28) |
InChI Key |
DDTKCVXJHGVFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)
![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)
![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)

![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)


![2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12276472.png)

![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
